molecular formula C17H18FNO3S B2611401 (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide CAS No. 1798417-15-8

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide

Cat. No. B2611401
CAS RN: 1798417-15-8
M. Wt: 335.39
InChI Key: LVAJZYCMNMCYSZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group. They are well known for their antibiotic properties .


Molecular Structure Analysis

The compound contains a sulfonamide group, a methoxyethyl group, a phenyl group, and a fluorophenyl group. The presence of these groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Photodynamic Therapy Application

One study describes the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit useful properties for photodynamic therapy applications, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agents

Another research focus is on the design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamides as microtubule-targeted anticancer agents. Some compounds in this series showed potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones, indicating their potential as in vivo anticancer agents (Reddy et al., 2013).

Enantioselective Fluorination

The development of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the use of sulfonamide derivatives in enhancing the enantioselectivity of products in fluorination reactions. This advancement is crucial for producing enantiomerically pure compounds, which are significant in pharmaceutical synthesis (Yasui et al., 2011).

COX-2 Inhibition for Anti-inflammatory Applications

Research into 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety revealed their selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This study found compounds with significant anti-inflammatory activity and pharmacokinetic properties, indicating their potential for development into injectable COX-2 specific inhibitors (Pal et al., 2003).

Safety And Hazards

As with any chemical compound, handling should be done with care, using appropriate personal protective equipment. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The study of new sulfonamide derivatives is an active area of research, particularly in the development of new antimicrobial and anticancer agents. This compound could potentially be studied for such applications .

properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-22-17(15-8-5-9-16(18)12-15)13-19-23(20,21)11-10-14-6-3-2-4-7-14/h2-12,17,19H,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAJZYCMNMCYSZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.